N-tert-Butyl-3-methoxybenzamide

Übersicht

Beschreibung

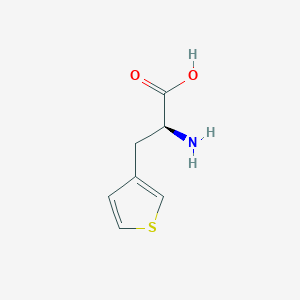

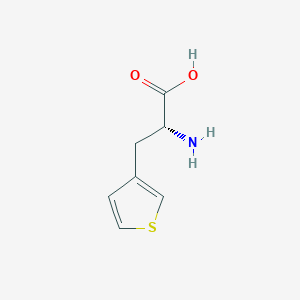

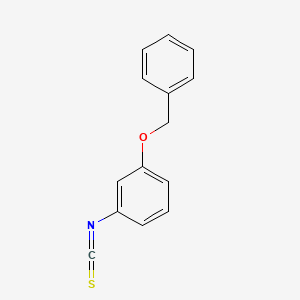

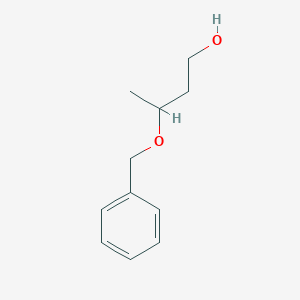

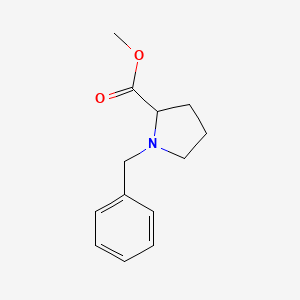

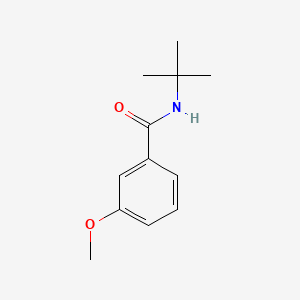

N-tert-Butyl-3-methoxybenzamide is a chemical compound with the linear formula C12H17NO2 . It has a molecular weight of 207.27 . The IUPAC name for this compound is N-(tert-butyl)-3-methoxybenzamide .

Molecular Structure Analysis

The InChI code for N-tert-Butyl-3-methoxybenzamide is 1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Physical And Chemical Properties Analysis

N-tert-Butyl-3-methoxybenzamide has a molecular weight of 207.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

N-tert-Butyl-3-methoxybenzamide: is a compound of interest in pharmaceutical research due to its structural properties. It serves as a building block for the synthesis of various therapeutic agents. Its tert-butyl group is often used in drug design to improve the metabolic stability of pharmaceuticals .

Materials Science

In the field of materials science, this compound is utilized for the development of new materials with potential applications in electronics and nanotechnology. Its ability to interact with other molecules makes it valuable for creating innovative composites and polymers.

Organic Synthesis

This chemical serves as a reagent or intermediate in organic synthesis. It is particularly useful in the synthesis of N-tert-butyl amides, which are prevalent in a wide range of organic molecules, including drugs and agrochemicals .

Agrochemicals

N-tert-Butyl-3-methoxybenzamide: may be used in the synthesis of agrochemicals. Its derivatives can act as intermediates in the creation of compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Dyestuff Industry

The compound’s derivatives are explored for their potential use in the dyestuff industry. They can be involved in the synthesis of colorants for textiles and inks, offering a variety of hues and shades .

Molecular Interactions Studies

It is instrumental in studying molecular interactions, especially in the context of drug discovery. Researchers use it to understand how molecular structures affect the binding and efficacy of pharmaceutical compounds.

Wirkmechanismus

Target of Action

The primary target of N-tert-Butyl-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway. When DNA damage occurs, PARP1 is one of the first proteins to respond. By inhibiting PARP1, N-tert-Butyl-3-methoxybenzamide prevents the repair of DNA damage, leading to genomic instability and eventually cell death .

Pharmacokinetics

Like other small molecule drugs, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can significantly impact the drug’s bioavailability and effectiveness.

Result of Action

The primary result of N-tert-Butyl-3-methoxybenzamide’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes it a potential candidate for use in cancer therapy, where inducing the death of rapidly dividing cells is desirable.

Eigenschaften

IUPAC Name |

N-tert-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIKDPUJFNWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342814 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49834-28-8 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.